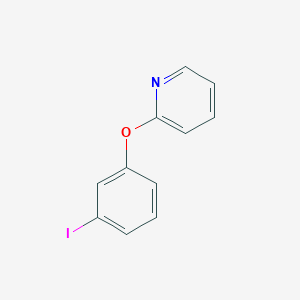

2-(3-Iodophenoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8INO |

|---|---|

Molecular Weight |

297.09 g/mol |

IUPAC Name |

2-(3-iodophenoxy)pyridine |

InChI |

InChI=1S/C11H8INO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H |

InChI Key |

JGIAXNQKNIQLFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Iodophenoxy Pyridine

Chromatographic Separation Methods (e.g., Column, Flash, Preparative HPLC)

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.com

Column and Flash Chromatography: These are the most common methods for the routine purification of organic compounds in a laboratory setting. youtube.com The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent or mixture of solvents (the eluent) is then passed through the column. orgsyn.org Compounds separate based on their polarity, with less polar compounds eluting faster and more polar compounds being retained longer on the silica. For a diaryl ether, a common eluent system would be a gradient of ethyl acetate (B1210297) in hexanes. nih.govclockss.org Flash chromatography is an air-pressure accelerated version of this technique that significantly reduces purification time. orgsyn.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is employed. This technique uses smaller stationary phase particles and high pressure to achieve superior separation compared to standard column chromatography. researchgate.net For pyridine (B92270) derivatives, reverse-phase HPLC is common, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). flash-chromatography.comhelixchrom.com Additives like formic acid or trifluoroacetic acid are often used to improve the peak shape of basic compounds like pyridines. helixchrom.com

The following table summarizes the common chromatographic methods used for purification.

| Method | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary, bulk purification |

| Preparative HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | High-purity finishing step |

Recrystallization and Distillation Strategies for Compound Purity

Recrystallization: This technique is used to purify crystalline solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. nih.gov The choice of solvent is critical; ideal solvents dissolve the compound well when hot but poorly when cold. researchgate.net For a compound with the polarity of 2-(3-Iodophenoxy)pyridine, suitable solvents could include alcohols (ethanol, isopropanol) or a two-solvent system like ethyl acetate/hexanes or dichloromethane/ether. researchgate.netmit.edu A two-solvent system is used when no single solvent has the ideal solubility profile. mit.edu

Distillation: Distillation separates compounds based on differences in their boiling points. This method is highly effective for purifying liquids. However, for high molecular weight, thermally sensitive solids with very high boiling points, like most diaryl ethers, distillation is generally not a practical purification method. It would require very high vacuum and elevated temperatures, which could lead to decomposition of the compound. Therefore, chromatography and recrystallization are the preferred methods.

Advanced Spectroscopic and Structural Elucidation of 2 3 Iodophenoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-(3-Iodophenoxy)pyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals for the eight aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom in the pyridine (B92270) ring, the oxygen of the ether linkage, and the iodine atom on the phenoxy ring. Protons on the pyridine ring are generally found at lower fields (higher ppm) compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom.

The proton adjacent to the nitrogen (H-6') is expected to be the most deshielded. The protons on the iodinated phenoxy ring will exhibit shifts influenced by the ether oxygen (electron-donating) and the iodine (electron-withdrawing and heavy-atom effect). Spin-spin coupling between adjacent protons provides connectivity information, with typical ortho-coupling constants (³J) in the range of 7-9 Hz, meta-coupling (⁴J) around 2-3 Hz, and para-coupling (⁵J) being less than 1 Hz.

Predicted ¹H NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (Phenoxy) | ~7.40 | t | ³J ≈ 2.0 Hz |

| H-4 (Phenoxy) | ~7.20 | ddd | ³J ≈ 8.0, ⁴J ≈ 2.0, ⁴J ≈ 1.0 Hz |

| H-5 (Phenoxy) | ~7.10 | t | ³J ≈ 8.0 Hz |

| H-6 (Phenoxy) | ~6.95 | ddd | ³J ≈ 8.0, ⁴J ≈ 2.5, ⁴J ≈ 1.0 Hz |

| H-3' (Pyridyl) | ~6.90 | d | ³J ≈ 8.0 Hz |

| H-4' (Pyridyl) | ~7.70 | td | ³J ≈ 8.0, ⁴J ≈ 2.0 Hz |

| H-5' (Pyridyl) | ~7.15 | ddd | ³J ≈ 7.5, ³J ≈ 5.0, ⁴J ≈ 1.0 Hz |

| H-6' (Pyridyl) | ~8.20 | ddd | ³J ≈ 5.0, ⁴J ≈ 2.0, ⁵J ≈ 0.5 Hz |

Carbon-13 NMR (¹³C NMR) Characterization of Aromatic Frameworks

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon. The carbons attached to the electronegative oxygen (C-1 and C-2') and nitrogen atoms (C-2' and C-6') will appear at lower fields. The carbon atom bonded to iodine (C-3) is a notable exception; due to the "heavy-atom effect," its resonance is shifted significantly upfield to a lower ppm value than might otherwise be expected.

Predicted ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Phenoxy) | ~156 |

| C-2 (Phenoxy) | ~125 |

| C-3 (Phenoxy) | ~95 |

| C-4 (Phenoxy) | ~132 |

| C-5 (Phenoxy) | ~131 |

| C-6 (Phenoxy) | ~116 |

| C-2' (Pyridyl) | ~163 |

| C-3' (Pyridyl) | ~112 |

| C-4' (Pyridyl) | ~140 |

| C-5' (Pyridyl) | ~122 |

| C-6' (Pyridyl) | ~148 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would appear between adjacent protons on the pyridine ring (e.g., H-3'/H-4', H-4'/H-5', H-5'/H-6') and the iodophenoxy ring (e.g., H-4/H-5, H-5/H-6), confirming their positions within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.govsemi.ac.cn It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~8.20 ppm (H-6') would show a cross-peak with the carbon signal at ~148 ppm (C-6').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J or ³J). nih.govsemi.ac.cn This is particularly powerful for establishing the connectivity between the two aromatic rings. A key expected correlation would be between the protons on the pyridine ring (such as H-3') and the ipso-carbon of the phenoxy ring (C-1), and/or between protons on the phenoxy ring (such as H-2 or H-6) and the carbon of the pyridine ring attached to the oxygen (C-2'). These correlations would unequivocally confirm the C-O-C ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY correlations could be observed between protons on the pyridine ring (e.g., H-3') and protons on the phenoxy ring (e.g., H-2 or H-6), providing insights into the preferred conformation and spatial arrangement of the two rings relative to each other.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Modes Associated with Pyridyl and Phenoxy Moieties

The spectra of this compound would be dominated by bands corresponding to the vibrations of the two aromatic rings and the ether linkage.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. pw.edu.pl

Aromatic C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and benzene rings. Pyridine itself shows strong bands around 1580, 1572, 1482, and 1439 cm⁻¹. nasa.gov These bands would be present but shifted slightly due to substitution.

Aromatic C-O-C Stretching: The diaryl ether linkage gives rise to characteristic asymmetric and symmetric stretching vibrations. The strong asymmetric C-O-C stretch is expected to appear in the 1270-1230 cm⁻¹ region, while the symmetric stretch, which is often weaker in the IR spectrum, appears at a lower frequency.

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear at lower wavenumbers. Out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

Characteristic Absorption Bands of the C-I Bond

The carbon-iodine bond vibration is also a key diagnostic feature.

C-I Stretching: The C-I stretching vibration is expected to produce a band in the far-infrared region, typically between 600 and 500 cm⁻¹. This absorption is often strong in the Raman spectrum due to the high polarizability of the C-I bond.

Expected Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1600 - 1400 | Strong / Strong |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong / Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong / Weak |

| C-I Stretch | 600 - 500 | Medium / Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₁H₈INO, the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated. This precise mass measurement is instrumental in confirming the compound's identity and purity, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈INO |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 297.9723 u |

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related phenoxy pyridine and aryl iodide compounds. nih.gov

The primary and most characteristic fragmentation is expected to be the homolytic cleavage of the C-O ether bond. nih.gov This would result in two main fragment ions. Subsequent fragmentation could involve the loss of the iodine atom or further decomposition of the aromatic rings.

Proposed Fragmentation Pathway:

Ether Bond Cleavage: The protonated molecule ([M+H]⁺, m/z 297.97) undergoes cleavage at the ether linkage, leading to the formation of the 3-iodophenoxy radical and a pyridinium (B92312) cation (m/z 79.04), or a 3-iodophenyl cation (m/z 203.94) and a 2-hydroxypyridine (B17775) molecule.

Loss of Iodine: Another potential pathway involves the loss of an iodine radical from the molecular ion, which would generate a fragment at m/z 170.06.

| Proposed Fragment Structure | m/z (Monoisotopic) | Proposed Origin |

|---|---|---|

| [C₁₁H₈INO]⁺ (Molecular Ion) | 296.9648 | Parent Molecule |

| [C₅H₅N]⁺ (Pyridine) | 79.0422 | Cleavage of C-O ether bond |

| [C₆H₄I]⁺ (Iodophenyl cation) | 202.9352 | Cleavage of C-O ether bond |

| [C₁₁H₈NO]⁺ | 170.0600 | Loss of Iodine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within its two aromatic chromophores: the pyridine ring and the 3-iodophenyl ring.

The pyridine component itself typically exhibits absorption maxima around 250-260 nm. sielc.comnist.gov The presence of the iodophenoxy substituent is expected to modulate these transitions, likely resulting in a complex spectrum with multiple overlapping bands in the UV region. The lone pairs on the oxygen and nitrogen atoms can give rise to weak n → π* transitions.

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Pyridine Ring | ~250-270 nm |

| π → π | Iodophenyl Ring | ~230-280 nm |

| n → π | Nitrogen lone pair (Pyridine) | >270 nm (typically weak) |

| n → π | Oxygen lone pair (Ether) | >270 nm (typically weak) |

Reactivity and Derivatization Strategies for 2 3 Iodophenoxy Pyridine

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 2-(3-Iodophenoxy)pyridine is the most reactive site for transformations involving transition metal catalysts. The high reactivity of aryl iodides in comparison to the corresponding bromides and chlorides makes them excellent substrates for oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful platform for derivatization, allowing for the introduction of a wide array of functional groups at the 3-position of the phenoxy ring.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials. organic-chemistry.org This reaction involves the coupling of an organoboron reagent, typically a boronic acid or a boronic ester, with an organohalide in the presence of a palladium catalyst and a base. beilstein-journals.org

In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid to yield a 2-(3-arylphenoxy)pyridine derivative. The general reaction parameters often include a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate. The choice of solvent can vary, with common options being toluene, dioxane, or aqueous mixtures. researchgate.net

Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | e.g., >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | e.g., >85 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 90 | e.g., >80 |

Note: The data in this table is illustrative and represents typical conditions for Suzuki-Miyaura couplings of aryl iodides. Specific experimental data for this compound was not available in the public literature.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene, leading to the synthesis of substituted alkenes. rsc.orgrsc.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. rsc.org

For this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. Typical catalysts for the Heck reaction include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). rsc.orgrsc.org Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), and high-boiling polar aprotic solvents like DMF or NMP are frequently used. rsc.org

Illustrative Heck Reaction of this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | e.g., >80 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | e.g., >85 |

| 3 | 2-Vinylpyridine | Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | Dioxane | 120 | e.g., >75 |

Note: The data in this table is illustrative and represents typical conditions for Heck reactions of aryl iodides. Specific experimental data for this compound was not available in the public literature.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst. ijpsonline.com

The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield a 2-(3-(alkynyl)phenoxy)pyridine derivative. The catalytic system generally consists of a palladium(0) complex, like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, such as copper(I) iodide (CuI). An amine base, typically triethylamine or diisopropylamine, is used as both the base and often as the solvent. ijpsonline.com

Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | e.g., >90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 | e.g., >85 |

| 3 | 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 90 | e.g., >80 |

Note: The data in this table is illustrative and represents typical conditions for Sonogashira couplings of aryl iodides. Specific experimental data for this compound was not available in the public literature.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org

In a Stille coupling, this compound could be reacted with various organostannanes, such as vinyltributyltin or aryltributyltin, to introduce vinyl or aryl groups. The reaction is typically catalyzed by a palladium(0) species, and often, additives like lithium chloride are used to facilitate the transmetalation step. A variety of aprotic solvents, including THF, dioxane, and DMF, can be employed. wikipedia.orgorganic-chemistry.org

Illustrative Stille Coupling of this compound

| Entry | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 110 | e.g., >85 |

| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ | AsPh₃ | LiCl | THF | 80 | e.g., >80 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | CuI | NMP | 90 | e.g., >75 |

Note: The data in this table is illustrative and represents typical conditions for Stille couplings of aryl iodides. Specific experimental data for this compound was not available in the public literature.

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are among the most reactive organometallics used in cross-coupling reactions, which often allows for milder reaction conditions. organic-chemistry.org

The reaction of this compound with an organozinc reagent, such as phenylzinc chloride or alkylzinc bromide, would lead to the formation of the corresponding arylated or alkylated derivative. Palladium catalysts, particularly those with phosphine ligands, are commonly used. The reactions are typically carried out in anhydrous aprotic solvents like THF or DME. organic-chemistry.orgresearchgate.net

Illustrative Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | e.g., >90 |

| 2 | Ethylzinc bromide | Pd(OAc)₂ | SPhos | DME | 80 | e.g., >85 |

| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ | XPhos | THF | 70 | e.g., >80 |

Note: The data in this table is illustrative and represents typical conditions for Negishi couplings of aryl iodides. Specific experimental data for this compound was not available in the public literature.

Copper-Mediated Coupling Reactions

Reactivity Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic and nucleophilic character to the molecule. This allows for a range of chemical transformations distinct from those occurring at the iodophenyl group.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of an acid catalyst. arkat-usa.orgwikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-O bond can act as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also making the ring more susceptible to certain types of nucleophilic attack after activation of the oxygen atom. wikipedia.orgscripps.edu

N-Alkylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a quaternary N-alkylpyridinium salt. researchgate.netgoogle.com This reaction converts the neutral pyridine moiety into a positively charged pyridinium (B92312) group, which significantly changes the molecule's solubility and electronic characteristics. The formation of pyridinium salts can also serve as a strategy for activating the pyridine ring toward nucleophilic addition.

Table 3: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Oxidation | m-CPBA | This compound N-oxide |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-methyl-2-(3-iodophenoxy)pyridin-1-ium iodide |

The lone pair on the pyridine nitrogen enables this compound to act as a Lewis base and a ligand in coordination complexes with various transition metals. wikipedia.orgjscimedcentral.com It can function as a monodentate ligand, coordinating to a metal center through the nitrogen atom. The ether oxygen is generally a poor Lewis base and is less likely to participate in coordination, although chelation involving both the nitrogen and oxygen atoms to form a five-membered ring is a possibility, depending on the metal ion and reaction conditions.

Pyridine and its derivatives form stable complexes with a wide range of transition metals, including but not limited to iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), ruthenium (Ru), and silver (Ag). wikipedia.orgjscimedcentral.com The geometry of the resulting complex (e.g., linear, tetrahedral, square planar, octahedral) depends on the metal's oxidation state, coordination number, and the presence of other ligands. wikipedia.org The formation of such complexes can influence the reactivity of the organic ligand or be used in applications such as catalysis and materials science. mdpi.com

Hydrogen Bonding and Supramolecular Interactions

The molecular structure of this compound offers several sites for non-covalent interactions, which are crucial in determining its solid-state packing, crystal engineering applications, and interactions in biological systems. The primary interactions anticipated are hydrogen bonds and halogen bonds, which collectively guide its supramolecular assembly.

Hydrogen Bonding: The pyridine nitrogen atom is a prominent hydrogen bond acceptor. While pyridine itself cannot act as a hydrogen bond donor, in the presence of suitable donor molecules (e.g., water, alcohols, carboxylic acids), the nitrogen's lone pair of electrons can readily participate in N···H hydrogen bonds. Similarly, the ether oxygen atom, though a weaker acceptor than the pyridine nitrogen, can also engage in hydrogen bonding interactions (O···H). These interactions are fundamental in the formation of co-crystals and solvates. For instance, studies on related pyridine derivatives have demonstrated the formation of discrete hydrogen-bonded units or extended networks, depending on the complementary functional groups of the co-former molecule.

Halogen Bonding: A significant feature of this compound is the iodine atom, which can act as a halogen bond (XB) donor. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the lone pair on a nitrogen or oxygen atom. nih.gov This interaction is highly directional and has gained prominence as a reliable tool in crystal engineering for constructing robust supramolecular architectures. acs.orgresearchgate.net In the solid state, the iodine atom of one molecule can form a halogen bond with the pyridine nitrogen (I···N), the ether oxygen (I···O), or even another iodine atom (I···I) of a neighboring molecule. acs.orgresearchgate.net The strength of these interactions typically follows the trend I > Br > Cl, making the iodo-substituent a potent director of molecular assembly. researchgate.netnih.gov

The interplay between hydrogen and halogen bonding can lead to complex and predictable supramolecular synthons. For example, in crystal structures of related halophenoxy compounds, cooperative halogen trimer (X···X) synthons and halogen-heteroatom (X···N/O) synthons have been observed to stabilize the crystal lattice. acs.orgresearchgate.net

Table 1: Potential Supramolecular Interactions for this compound

| Interaction Type | Donor Site | Acceptor Site | Typical Distance Range (Å) | Significance in Assembly |

|---|---|---|---|---|

| Hydrogen Bond | External H-donor (e.g., H₂O, ROH) | Pyridine Nitrogen (N) | 2.7 - 3.1 (N···H) | Primary interaction in co-crystals and solvates. |

| Hydrogen Bond | External H-donor (e.g., H₂O, ROH) | Ether Oxygen (O) | 2.8 - 3.2 (O···H) | Secondary interaction, contributes to network stability. |

| Halogen Bond | Iodine (I) | Pyridine Nitrogen (N) | ~2.8 - 3.5 (I···N) | Strong, directional interaction guiding crystal packing. researchgate.net |

| Halogen Bond | Iodine (I) | Ether Oxygen (O) | ~3.0 - 3.6 (I···O) | Contributes to the formation of layered or extended structures. |

| Halogen Bond | Iodine (I) | Iodine (I) | ~3.8 - 4.0 (I···I) | Can form halogen trimers or chains, stabilizing the lattice. acs.orgresearchgate.net |

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is a diaryl ether, which is generally characterized by high chemical stability due to the strong sp² C-O bonds.

Cleavage of diaryl ethers is significantly more challenging than that of alkyl-aryl or dialkyl ethers and typically requires harsh reaction conditions. Standard methods like refluxing with strong acids such as HBr or HI, which are effective for cleaving alkyl ethers, are often ineffective for diaryl ethers. The stability arises from the fact that the reaction would require nucleophilic aromatic substitution on one of the rings, which is an unfavorable process.

However, specialized methods have been developed for the cleavage of these robust bonds, often involving organometallic reagents or specific catalytic systems. Potential, albeit challenging, strategies could include:

Strongly Basic Reagents: Very strong bases, such as sodium amide in liquid ammonia (B1221849) or certain organolithium reagents at high temperatures, can induce cleavage.

Reductive Cleavage: Alkali metals like sodium or potassium dissolved in liquid ammonia or hexamethylphosphoramide (B148902) (HMPA) can effect the reductive cleavage of diaryl ethers.

Transition-Metal Catalysis: Certain nickel or palladium catalysts have been developed for the C–O bond activation and cleavage, although these are more commonly applied in the context of cross-coupling reactions rather than simple cleavage to yield a phenol (B47542) and a pyridinol.

Given the stability of the diaryl ether linkage, selective cleavage is not a commonly employed synthetic strategy for this class of compounds unless highly specific and forcing conditions are used.

Electrophilic aromatic substitution (EAS) on the phenoxy ring of this compound is governed by the directing effects of the substituents present: the 2-pyridyloxy group, and the iodine atom. wikipedia.orgchemistrytalk.org

2-Pyridyloxy Group: The ether oxygen acts as an activating group due to its ability to donate a lone pair of electrons into the phenoxy ring via resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. As a resonance-donating group, it is strongly ortho, para-directing. organicmystery.comlibretexts.org

Iodine Atom: Halogens are deactivating groups due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance. pressbooks.pub

The interplay of these two substituents determines the regioselectivity of EAS reactions. The powerful ortho, para-directing effect of the ether oxygen will be the dominant influence. The iodine at the 3-position will sterically hinder substitution at the 2- and 4-positions to some extent. The deactivating nature of the iodine will also make the reaction require slightly more forcing conditions compared to a non-halogenated phenoxypyridine.

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution on the Phenoxy Ring

| Position on Phenoxy Ring | Influence of 2-Pyridyloxy Group | Influence of Iodine Atom | Overall Predicted Reactivity |

|---|---|---|---|

| C2 (ortho to ether, ortho to iodo) | Activated (Resonance) | Activated (Resonance), Sterically Hindered | Possible, but may be sterically disfavored. |

| C4 (para to ether, ortho to iodo) | Activated (Resonance) | Activated (Resonance), Sterically Hindered | Likely a major product, though sterically influenced. |

| C5 (meta to ether, para to iodo) | Deactivated | Activated (Resonance) | Minor product, if any. The strong directing effect of the ether dominates. |

| C6 (ortho to ether, meta to iodo) | Activated (Resonance) | Deactivated | Predicted to be the most favored product due to strong activation from the ether and less steric hindrance compared to C2 and C4. |

Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C4 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the 6-substituted isomer. libretexts.orglibretexts.orglkouniv.ac.in

Regioselective Functionalization and Multi-Step Synthesis

This compound is a versatile scaffold for multi-step synthesis due to the presence of two distinct aromatic rings with orthogonal reactivity. The molecule can be functionalized regioselectively at the iodophenyl ring via cross-coupling reactions and at the pyridine ring via C-H activation or other pyridine-specific reactions.

Functionalization of the Iodophenyl Ring: The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the phenoxy ring with high regioselectivity. Common reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryl structures).

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide a powerful toolkit for elaborating the iodophenyl moiety without affecting the pyridine ring. nih.govnih.gov

Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through several modern synthetic methods. The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, typically favoring functionalization at the C-H bond ortho to the directing group. acs.org In the case of 2-phenoxypyridine (B1581987) derivatives, the pyridine nitrogen directs functionalization to the C3 position. However, the presence of the bulky phenoxy group at the C2 position can influence this selectivity. Alternatively, direct arylation of the pyridine ring can be achieved, often with regioselectivity controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.orgnih.gov

Multi-Step Synthetic Strategies: The orthogonal reactivity of the two rings allows for sequential functionalization. A typical synthetic sequence might involve an initial cross-coupling reaction at the iodo-position, followed by a C-H functionalization reaction on the pyridine ring. This stepwise approach enables the synthesis of complex, highly substituted diaryl ether derivatives from a common intermediate. nih.govdntb.gov.ua For example, a Suzuki coupling could be performed first to install a new aryl group, followed by a palladium-catalyzed C-H arylation to add a substituent to the pyridine ring, yielding a tri-aryl system. nih.govnih.gov

Table 3: Orthogonal Synthetic Strategies for this compound

| Reaction Site | Reaction Type | Reagents/Catalysts | Introduced Functionality |

|---|---|---|---|

| Iodophenyl Ring (C-I) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl group |

| Iodophenyl Ring (C-I) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl group |

| Iodophenyl Ring (C-I) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino group |

| Pyridine Ring (C-H) | Directed C-H Activation/Arylation | Ar-X, Pd or Ru catalyst | Aryl group |

| Pyridine Ring (C-H) | Minisci Reaction (Radical) | Radical source (e.g., alkyl carboxylic acid, AgNO₃) | Alkyl group |

This dual reactivity makes this compound a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.

Computational and Theoretical Studies on 2 3 Iodophenoxy Pyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the physicochemical properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons within the molecule, which governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized geometry and ground state energy of 2-(3-Iodophenoxy)pyridine.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common combinations of functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, are often used for pyridine (B92270) derivatives to yield reliable results researchgate.net. From this optimized structure, key ground state properties like bond lengths, bond angles, dihedral angles, and total electronic energy can be extracted. These calculated parameters provide a detailed three-dimensional picture of the molecule's most stable arrangement.

Table 1: Representative Calculated Ground State Properties for this compound (Illustrative Data)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | Ground state electronic energy | Varies with method (e.g., in Hartrees) |

| C-O Bond Length (Ether) | Distance between phenoxy C and ether O | ~ 1.37 Å |

| O-C Bond Length (Ether) | Distance between ether O and pyridine C | ~ 1.40 Å |

| C-I Bond Length | Distance between phenyl C and Iodine | ~ 2.10 Å |

| C-O-C Bond Angle | Angle of the ether linkage | ~ 118-120° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for analogous aromatic ether compounds. Specific values for this compound would require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack nih.govnottingham.ac.uk. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative region is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons nih.gov. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These positive regions are generally found around the hydrogen atoms. The iodine atom, due to the phenomenon of "sigma-hole," can also present a region of positive electrostatic potential, making it a potential halogen bond donor. Green or yellow areas represent regions of neutral potential. The MEP map provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions ingentaconnect.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule acs.orgmdpi.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity) acs.org.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity nih.gov. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large gap indicates high kinetic stability acs.org. For this compound, the HOMO is likely distributed over the electron-rich phenoxy ring, while the LUMO may be centered on the more electron-deficient pyridine ring mdpi.com. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Description | Typical Calculated Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

Note: These values are representative for similar aromatic compounds and serve for illustrative purposes. Actual values are dependent on the specific computational method used.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, primarily due to the rotation around the C-O-C ether linkage, gives rise to different spatial arrangements or conformations. Understanding the energy associated with these conformations is crucial for predicting the molecule's prevalent shapes and its ability to interact with other molecules.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, the most significant degree of freedom is the rotation around the two C-O bonds of the ether bridge. A PES scan is typically performed by systematically rotating one or more key dihedral angles (e.g., the C-C-O-C and C-O-C-N angles) in discrete steps, while optimizing the rest of the molecule's geometry at each step.

The result is a plot of energy versus the dihedral angle, which reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). A study on a related 2-phenoxy-pyridine system identified multiple stable rotamers by exploring the rotation around the C-O bond. Such an analysis for this compound would identify the most stable orientations of the pyridine and iodophenyl rings relative to each other and quantify the energy barriers required for interconversion between these stable forms.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time by solving Newton's equations of motion for its atoms. An initial, optimized structure of this compound is placed in a simulated environment, often a box of solvent molecules like water, and its trajectory is calculated over a period ranging from nanoseconds to microseconds.

MD simulations offer insights into the conformational flexibility and stability of the molecule at a given temperature and pressure. For instance, simulations can show how the dihedral angles of the ether linkage fluctuate over time, revealing the accessible conformational states and the frequency of transitions between them. Studies on phenoxy pyridine derivatives have utilized MD simulations to understand their stability and interactions within biological systems, such as the active site of a protein acs.org. This method provides a dynamic picture that complements the static view from DFT and PES scans, showing how the molecule behaves in a more realistic, solvated environment.

Reaction Mechanism Elucidation: Uncharted Territory

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the energetic pathways and key intermediates of chemical transformations. For this compound, which contains structural motifs relevant to common cross-coupling reactions, such studies would be of significant interest.

Spectroscopic Property Prediction and Validation: Awaiting Investigation

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. For this compound, this would involve calculating its NMR, IR, and Raman spectra.

Ligand-Metal Interaction Studies: Potential yet Unexplored

The presence of a pyridine nitrogen atom and ether oxygen atoms in this compound suggests its potential to act as a ligand, coordinating to metal centers.

Computational studies could predict the geometry and electronic structure of potential metal complexes, assess the strength of the ligand-metal bond, and evaluate the thermodynamic stability of such complexes. The field of coordination chemistry benefits greatly from such theoretical insights. However, the potential of this compound as a ligand in coordination chemistry has not been explored through computational methods in any published research to date.

Bonding Analysis in Coordination Complexes

There is currently a lack of specific published research detailing the bonding analysis of coordination complexes formed with this compound. Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand bonds, including bond lengths, bond angles, electronic structure, and the contributions of σ-donation and π-backbonding. However, without specific studies on complexes of this compound, no data on these parameters can be provided.

Prediction of Catalytic Activity and Selectivity

Similarly, no theoretical studies aimed at predicting the catalytic activity and selectivity of this compound or its metal complexes were identified. Such computational predictions often involve calculating reaction energy profiles, transition state structures, and relating electronic and steric properties of the ligand to potential catalytic performance. The absence of such studies for this specific compound means that no data or detailed findings can be presented.

Applications of 2 3 Iodophenoxy Pyridine in Advanced Chemical Research

Role in Homogeneous Catalysis

In the field of homogeneous catalysis, 2-(3-Iodophenoxy)pyridine primarily serves as a precursor for the synthesis of more complex ligands, which then coordinate with transition metals to form catalytically active species. The presence of both a nitrogen atom in the pyridine (B92270) ring and the iodine atom on the phenoxy group provides two distinct points for chemical modification, enabling the creation of a diverse range of ligands with tailored electronic and steric properties.

The pyridine nitrogen of this compound acts as a Lewis base, readily coordinating to transition metals. semanticscholar.orgresearchgate.net This inherent coordinating ability is the foundation for its use as a ligand precursor. semanticscholar.org The carbon-iodine bond on the phenoxy ring offers a reactive site for further functionalization, most notably through cross-coupling reactions. This dual functionality allows for the construction of intricate ligand architectures around a central metal atom.

As a Ligand Precursor for Transition Metal Complexes

Palladium and Copper Catalysis for C-X and C-C Bond Formation

The application of ligands derived from pyridine scaffolds is well-established in palladium and copper-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov While direct use of this compound as a ligand is not extensively documented, its structural motifs are integral to the design of ligands for such transformations. The pyridine unit can act as a directing group or a coordinating ligand to the metal center, influencing the reactivity and selectivity of the catalytic process.

For instance, in palladium-catalyzed arylations, 2-substituted pyridine derivatives have been shown to be effective directing groups for C-H bond activation. nih.gov The nitrogen atom of the pyridine ring coordinates to the palladium catalyst, positioning it in proximity to a specific C-H bond, thereby facilitating its functionalization. Similarly, in copper-catalyzed reactions, phenanthroline ligands, which contain pyridine-like nitrogen atoms, are employed to stabilize the copper catalyst and promote the desired bond formation. nih.gov

The this compound molecule can be envisioned as a precursor to more elaborate ligands where the iodo-group is replaced by other functionalities through palladium or copper catalysis. This would lead to the in-situ or pre-synthesis of ligands that can then participate in subsequent catalytic cycles for C-X and C-C bond formation.

Design of Chiral Analogues for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Pyridine-containing structures are frequently incorporated into chiral ligands due to their strong coordinating ability and the relative ease with which chirality can be introduced. nih.govchemistryviews.org

This compound can serve as a foundational scaffold for the synthesis of chiral ligands. The introduction of chiral substituents, either on the pyridine ring or the phenoxy group (following transformation of the iodo-group), can create a chiral environment around the metal center. These chiral ligands can then be employed in a variety of asymmetric transformations, including hydrogenations, C-H borylations, and reductive aminations. nih.gov The design of such ligands often focuses on creating a well-defined three-dimensional structure that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. nih.gov

The following table provides examples of reaction types where chiral pyridine-derived ligands have been successfully applied:

| Catalytic Reaction | Metal | Ligand Type | Reference |

| Intermolecular Reductive Addition | Nickel | Chiral 2,2'-bipyridine | nih.gov |

| Ullmann Coupling | Nickel | Chiral 2,2'-bipyridine | nih.gov |

| Carboxylation of Benzylic Halides | Nickel | Chiral 2,2'-bipyridine | nih.gov |

| C-H Borylation | Iridium | Chiral N,B-bidentate | nih.gov |

| Asymmetric Reductive Amination | Iridium | Chiral N,C-bidentate | nih.gov |

| Pyridine N-Oxidation | Peptide-based | Aspartic acid-containing peptides | chemistryviews.org |

Beyond its role as a simple ligand precursor, the this compound scaffold can be incorporated into more complex catalytic systems. The ability to functionalize both the pyridine and the iodophenoxy moieties allows for the creation of bifunctional or multifunctional catalysts. For example, one part of the molecule could coordinate to a metal center, while another part could act as a Brønsted acid/base or a hydrogen-bond donor, working in concert to promote a specific chemical transformation.

The development of such novel catalytic systems is an active area of research, with the aim of achieving higher efficiency, selectivity, and broader substrate scope in chemical reactions. The modular nature of the this compound scaffold makes it an attractive starting point for the rational design of new and improved catalysts.

Utilization in Medicinal Chemistry Scaffolds and Precursor Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. researchgate.netdovepress.com Its ability to engage in hydrogen bonding and its polar nature contribute to favorable interactions with biological targets and improved pharmacokinetic properties. researchgate.net

This compound serves as a valuable building block for the synthesis of more complex molecules targeted in drug discovery programs. researchgate.netnih.gov The presence of the reactive iodine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

For example, the iodophenoxy moiety can be coupled with a wide range of boronic acids, amines, alcohols, and other nucleophiles using palladium or copper catalysis. This allows for the exploration of the chemical space around the phenoxy ring, which can be crucial for optimizing the binding affinity and selectivity of a drug candidate for its target protein.

The pyridine nitrogen can also be functionalized, for instance, by N-oxidation, which can modulate the electronic properties and biological activity of the molecule. researchgate.net Furthermore, the entire this compound unit can be incorporated into larger molecular frameworks to access novel chemical entities with potential therapeutic applications.

The following table illustrates the diversity of biological activities associated with pyridine-containing scaffolds, highlighting the importance of this structural motif in medicinal chemistry.

| Therapeutic Area | Target/Mechanism | Example Scaffold | Reference |

| Oncology | c-Met/VEGFR-2 Inhibition | 2-substituted-4-(2-fluorophenoxy) pyridine | nih.gov |

| Alzheimer's Disease | GSK-3β Inhibition | Pyrrolo[2,3-b]pyridine | nih.gov |

| Infectious Diseases | Antimalarial | Novel pyridine derivatives | researchgate.net |

| Inflammation | COX Inhibition | Oxicam class NSAIDs | dovepress.com |

| Cancer | TRK Inhibition | Pyrazolo[3,4-b]pyridine | rsc.org |

Precursor for Advanced Heterocyclic Ring Systems

The diaryl ether linkage is a foundational structure in organic synthesis, providing a template for the construction of more complex, fused heterocyclic systems. The compound this compound is a prime example of such a precursor, strategically functionalized for intramolecular cyclization reactions. The presence of an iodine atom on one aromatic ring and a pyridine ring on the other sets the stage for palladium-catalyzed intramolecular C-H arylation.

This type of reaction is a powerful tool for forming new carbon-carbon bonds, leading to the creation of tricyclic heteroaromatic compounds. beilstein-journals.org In the case of this compound, a palladium catalyst can facilitate the coupling of the iodinated phenyl ring with a C-H bond on the adjacent pyridine ring. This process, known as direct arylation, forges a new ring system, effectively converting the flexible diaryl ether into a rigid, planar, fused structure. Depending on the position of the C-H bond that participates in the cyclization, different isomers of benzofuro[x,y-b]pyridines can be synthesized.

The synthesis of dibenzofurans through the palladium-catalyzed intramolecular cyclization of 2-iododiaryl ethers is a well-established methodology. nih.govrsc.orgacs.org By analogy, this compound serves as an excellent substrate for creating nitrogen-containing analogues of dibenzofuran, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The reaction typically proceeds in high yield under appropriate catalytic conditions, often utilizing a palladium acetate (B1210297) or palladium chloride precursor with a suitable phosphine (B1218219) ligand.

| Reaction Type | Reactant | Key Reagents | Product Class | Reference |

| Intramolecular C-H Arylation | This compound | Pd(OAc)₂, Phosphine Ligand, Base | Benzofuro[x,y]pyridines | beilstein-journals.org |

| Intramolecular Cyclization | o-Iodophenols | CsF, Pd Catalyst | Dibenzofurans | nih.gov |

Rational Design of Bioactive Analogues through Structural Modification

The phenoxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.net This core motif is present in molecules designed to interact with various biological targets, including enzymes and receptors. The specific compound this compound provides a versatile platform for the rational design of novel bioactive analogues through targeted structural modifications.

The key to its utility lies in the iodine atom, which serves as a highly effective synthetic handle for a variety of cross-coupling reactions. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the precise and efficient introduction of a diverse array of functional groups at the 3-position of the phenoxy ring. ru.nlresearchgate.net This capability enables the systematic exploration of the structure-activity relationship (SAR) of phenoxypyridine derivatives. nih.govmdpi.comresearchgate.net

For instance, by employing the Suzuki coupling, various aryl and heteroaryl groups can be introduced. The Sonogashira coupling allows for the attachment of alkyne moieties, which can serve as isosteres for other functional groups or as points for further chemical elaboration. This systematic modification allows medicinal chemists to fine-tune the steric, electronic, and hydrophobic properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. Diarylpyridine and diaryl ether derivatives have shown promise as tubulin polymerization inhibitors and inhibitors of the Pin1 enzyme, highlighting the therapeutic potential of this molecular architecture. nih.govnih.gov

| Coupling Reaction | Reactants | Resulting Linkage | Potential Application |

| Suzuki Coupling | This compound + Organoboron Reagent | C-C (Aryl-Aryl) | Modulation of steric/electronic properties for enzyme inhibition |

| Sonogashira Coupling | This compound + Terminal Alkyne | C-C (Aryl-Alkyne) | Introduction of rigid linkers or further functionalization |

| Heck Coupling | This compound + Alkene | C-C (Aryl-Vinyl) | Synthesis of stilbene (B7821643) analogues |

| Buchwald-Hartwig Amination | This compound + Amine | C-N (Aryl-Amine) | Introduction of hydrogen-bonding groups |

Contribution to Materials Science and Polymer Chemistry

Incorporation into Functional Polymers and Copolymers

The unique combination of a diaryl ether linkage, a reactive iodo-substituent, and a polar pyridine unit makes this compound an attractive monomer for the synthesis of functional polymers and copolymers. The iodine atom provides a reactive site for polymerization through various cross-coupling methodologies, such as Suzuki or Yamamoto polycondensation. This allows for the incorporation of the rigid and thermally stable phenoxypyridine unit into the main chain of a polymer.

Polymers containing pyridine moieties, such as poly(pyridine)s and pyridine-based polybenzimidazoles, are known for their distinct properties, including thermal stability, chelation ability with metal ions, and specific electronic characteristics. st-andrews.ac.ukbenicewiczgroup.com By incorporating the this compound monomer, it is possible to synthesize novel poly(ether-pyridine)s. These materials could exhibit a combination of properties derived from both the polyether and polypyridine components, such as high thermal stability, good solubility in organic solvents, and potential for use in gas separation membranes or as polymer electrolytes after quaternization of the pyridine nitrogen. benicewiczgroup.com Furthermore, the iodine atom can be retained as a pendant group in the polymer chain if polymerization occurs through other functionalities, offering a route to post-polymerization modification. rsc.orgresearchgate.net

Precursor for Advanced Organic Electronic Materials

In the field of materials science, there is a continuous search for novel organic molecules that can serve as building blocks for advanced electronic materials. These materials are the basis for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The electronic properties of these materials are highly dependent on their molecular structure, particularly the arrangement of π-conjugated systems and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

This compound can function as a key precursor for such materials. The pyridine ring is electron-deficient, making it a useful component in n-type or electron-transporting materials. The iodine atom allows for the extension of the π-conjugated system through cross-coupling reactions, enabling the synthesis of well-defined oligomers and polymers with tailored electronic properties. Research has shown that the strategic placement of heavy atoms like iodine can influence the frontier orbital energies of aromatic molecules, potentially leading to materials with smaller HOMO-LUMO gaps, which is desirable for many electronic applications. nsf.gov By coupling this compound with other aromatic or heteroaromatic units, novel conjugated materials with tunable photophysical and electronic properties can be designed and synthesized.

Self-Assembly Studies and Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains multiple sites capable of participating in such interactions, making it a valuable molecule for studies in self-assembly and the construction of supramolecular architectures.

The iodine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com The pyridine nitrogen, with its lone pair of electrons, is an excellent halogen and hydrogen bond acceptor. This dual functionality allows this compound to participate in highly directional, self-complementary interactions or to act as a bridge between other molecular components. These specific interactions can be exploited to guide the self-assembly of molecules into well-ordered one-dimensional chains, two-dimensional networks, or complex three-dimensional structures in the solid state. researchgate.net Such ordered arrangements are of interest for crystal engineering and for creating functional surfaces with specific recognition or catalytic properties.

| Interaction Site | Type of Interaction | Potential Role in Supramolecular Assembly |

| Iodine Atom | Halogen Bond Donor | Directing crystal packing, interaction with Lewis bases |

| Pyridine Nitrogen | Halogen/Hydrogen Bond Acceptor | Linking molecules, forming specific synthons |

| Aromatic Rings | π-π Stacking | Stabilizing layered structures |

Application as a Probe Molecule or Imaging Agent Precursor

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive tools for diagnosing diseases and studying biological processes in vivo. These techniques rely on the administration of radiolabeled probe molecules (radiotracers) that selectively bind to a biological target of interest.

The structure of this compound makes it an ideal precursor for the development of such imaging agents. The presence of a stable iodine atom allows for straightforward radioiodination to produce SPECT tracers. Through isotopic exchange or electrophilic substitution reactions, the non-radioactive ¹²⁷I can be replaced with a radioactive iodine isotope, such as ¹²³I or ¹²⁵I. If the parent molecule demonstrates affinity for a particular biological target, its radioiodinated version can be used to visualize that target using SPECT.

Furthermore, aryl iodides are common precursors for the synthesis of ¹⁸F-labeled PET tracers, which offer higher resolution and sensitivity than SPECT agents. nih.govresearchgate.net The iodine atom can be replaced with the positron-emitting radionuclide Fluorine-18 (¹⁸F) via a nucleophilic substitution reaction, often mediated by a copper catalyst. This "iodo-to-fluoro" conversion is a widely used late-stage radiolabeling strategy. Therefore, this compound can serve as a crucial starting material for developing novel PET probes, assuming the corresponding fluoro-analogue retains biological activity. mdpi.com The development of such tracers is critical for advancing the understanding and diagnosis of a wide range of diseases. austinpublishinggroup.comresearchgate.net

Synthesis of Radiolabeled Compounds (e.g., Iodine-123/125/131 derivatives)

The synthesis of radiolabeled compounds is crucial for various diagnostic and therapeutic applications in nuclear medicine. nih.gov The iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131, to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

A prevalent and highly efficient method for introducing radioiodine into aromatic rings is through an iododestannylation reaction. nih.govnih.gov This method involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, which is then reacted with a source of radioactive iodide in the presence of a mild oxidizing agent.

Proposed Synthesis of Radiolabeled this compound:

The synthesis of a radiolabeled version of this compound, for instance [¹²³I]-2-(3-iodophenoxy)pyridine, would typically begin with the preparation of a non-radioactive organotin precursor.

Precursor Synthesis: The synthesis would start from a non-iodinated or alternatively halogenated precursor, such as 2-(3-bromophenoxy)pyridine. This starting material would undergo a palladium-catalyzed reaction with a distannane reagent, like hexabutylditin, to form the tributylstannyl precursor, 2-(3-(tributylstannyl)phenoxy)pyridine.

Radioiodination: The purified tributylstannyl precursor is then subjected to the radiolabeling step. It is reacted with a solution of sodium iodide containing the desired radioisotope (e.g., Na[¹²³I]). An oxidizing agent, such as Chloramine-T or peracetic acid, is used to facilitate the electrophilic substitution of the tributylstannyl group with the radioactive iodine isotope. nih.govnih.gov The reaction is typically rapid, providing the desired radiolabeled product with high radiochemical purity after purification by methods like High-Performance Liquid Chromatography (HPLC).

This two-step process, involving the creation of a stable, storable precursor followed by a rapid radiolabeling reaction, is a common strategy in radiopharmaceutical chemistry. nih.gov

| Isotope | Half-life | Primary Emission | Primary Use in Medicine |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | Radioimmunoassays, Brachytherapy |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma (364 keV) | Therapy (e.g., thyroid cancer), Imaging |

This table provides a summary of the key characteristics of iodine isotopes commonly used in medical applications.

Development of Fluorescent Analogues for Molecular Imaging (synthesis and characterization only)

Fluorescent probes are indispensable tools in molecular biology and medical imaging for visualizing biological processes. The this compound scaffold can be chemically modified to produce novel fluorescent compounds. The carbon-iodine bond is an excellent functional handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. rsc.orgmdpi.com

Proposed Synthesis of Fluorescent Analogues:

By coupling this compound with various aryl- or heteroarylboronic acids, it is possible to synthesize a library of novel compounds with extended π-conjugated systems, a common feature of many fluorescent molecules.

Suzuki-Miyaura Coupling Reaction: In a typical reaction, this compound would be reacted with an arylboronic acid (e.g., phenylboronic acid, naphthylboronic acid, or a boronic acid containing a fluorescent moiety like pyrene) in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like sodium carbonate or potassium phosphate). core.ac.ukresearchgate.net The reaction would replace the iodine atom with the aryl group from the boronic acid, creating a biaryl structure.

Structural Diversification and Photophysical Properties: The choice of the arylboronic acid allows for the fine-tuning of the resulting molecule's photophysical properties. Introducing electron-donating or electron-withdrawing groups on the coupled aryl ring can modulate the absorption and emission wavelengths, as well as the quantum yield of the new fluorescent analogue. For example, coupling with an electron-rich aromatic system could shift the fluorescence emission to longer wavelengths.

Characterization of Fluorescent Analogues:

Once synthesized, these new analogues would be characterized to determine their potential as fluorescent probes.

Spectroscopic Analysis: Techniques such as UV-Visible spectroscopy would be used to determine the maximum absorption wavelength (λmax), while fluorescence spectroscopy would identify the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF). The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic. mdpi.com

Structural Confirmation: The chemical structures of the newly synthesized compounds would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

| Proposed Reactant (Arylboronic Acid) | Expected Fluorescent Core Structure | Potential Photophysical Characteristics |

| Phenylboronic Acid | 2-(3-biphenyl-phenoxy)pyridine | Blue fluorescence, modification of core structure |

| 2-Naphthylboronic Acid | 2-(3-(naphthalen-2-yl)phenoxy)pyridine | Enhanced quantum yield, potential for longer wavelength emission |

| Pyrene-1-boronic Acid | 2-(3-(pyren-1-yl)phenoxy)pyridine | Strong fluorescence, large Stokes shift, sensitive to environment polarity |

This table illustrates how different coupling partners in a Suzuki reaction could lead to fluorescent analogues with varied properties.

Future Directions and Emerging Research Avenues for 2 3 Iodophenoxy Pyridine

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The synthesis of diaryl ethers, including 2-(3-Iodophenoxy)pyridine, has traditionally relied on methods like the Ullmann condensation. However, these methods often require harsh reaction conditions. Future research is pivoting towards milder and more efficient synthetic technologies, with photoredox catalysis and electrochemistry emerging as powerful alternatives.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling the formation of chemical bonds under exceptionally mild conditions. semanticscholar.orgmdpi.com For the synthesis of this compound derivatives, photoredox catalysis offers a promising route for C-C and C-N bond formation at the iodinated position. researchgate.net For instance, a method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. acs.org This highlights the potential for using the iodo- group on the phenoxy ring of this compound as a reactive site for similar light-mediated cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Organic dyes, such as Eosin Y, can also serve as effective photoredox catalysts, often in the presence of molecular oxygen, to drive the synthesis of substituted pyridines. semanticscholar.org

Electrochemistry: As a reagent-free activation method, electrochemistry provides a sustainable and powerful tool for organic synthesis. researchgate.net It has gained increasing attention for its ability to drive challenging transformations in pyridine (B92270) chemistry. nih.gov Electrochemical methods can simplify the creation of hindered ethers, which are often difficult to synthesize using traditional approaches like the Williamson ether synthesis. scripps.edu By passing an electric current through a solution, key reactive intermediates can be generated, facilitating higher-yield syntheses in fewer steps. scripps.edu This approach could be adapted to synthesize novel derivatives of this compound. Moreover, electrosynthesis is effective in constructing various heterocyclic systems, including those fused to pyridine rings, often proceeding through radical cyclization cascades. nih.gov The choice of electrolysis cell setup (divided vs. undivided) can even control the regioselectivity of C-H functionalization on the pyridine ring, offering precise control over the final product structure. nih.gov

| Methodology | Key Advantages | Potential Application for this compound | Catalyst/Conditions |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light. semanticscholar.org | Cross-coupling reactions at the iodo- position to introduce alkyl, aryl, or other functional groups. researchgate.net | Iridium or Ruthenium complexes, organic dyes (e.g., Eosin Y), blue LEDs. acs.orgsemanticscholar.org |

| Electrochemistry | Reagent-free activation, high efficiency, potential for regiocontrol. nih.govscripps.edu | Synthesis of hindered ether derivatives, direct C-H functionalization of the pyridine ring. nih.govscripps.edu | Undivided or divided electrochemical cells, various electrode materials (e.g., platinum, graphite). nih.gov |

Advanced Applications in Cascade and Multicomponent Reactions

The structural features of this compound make it an attractive substrate for complex reaction sequences. Cascade (or tandem) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps.

Cascade Reactions: These reactions involve two or more sequential transformations where the product of the first step is the substrate for the next, all occurring in one pot. The iodo- group in this compound can serve as an initiation point for such cascades. For example, an iodine-mediated cascade reaction has been used to synthesize complex fused heterocyclic systems from 2′-bromoacetophenones. rsc.org A similar strategy could be envisioned where the iodo- group on the phenoxy ring participates in an initial cross-coupling reaction, followed by an intramolecular cyclization involving the pyridine nitrogen, leading to novel tricyclic structures. Such palladium-driven cascade reactions have been successfully used to assemble quinoline (B57606) cores from 1,3-butadiynamides. nih.gov

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. acsgcipr.org The pyridine moiety of this compound can be constructed or functionalized using MCRs. For instance, the Groebke-Blackburn-Bienaymé three-component reaction is a powerful tool for synthesizing imidazo[1,2-a]pyridines and related adenine (B156593) mimics. rug.nl Furthermore, pyrido[2,3-d]pyrimidines, another important heterocyclic scaffold, can be efficiently synthesized through one-pot, microwave-assisted MCRs. researchgate.net The this compound scaffold could be incorporated as a building block in MCRs, where the pyridine nitrogen acts as a nucleophile and the iodinated ring participates in subsequent metal-catalyzed cross-coupling steps, all within a one-pot procedure. This approach enables the rapid generation of libraries of structurally diverse molecules for biological screening. nih.gov

Integration into Sustainable and Circular Economy Chemical Processes

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which emphasize waste reduction, use of renewable resources, and energy efficiency. Future research on this compound will likely align with these principles.

Sustainable Synthesis: The shift from traditional metal-catalyzed reactions to more sustainable alternatives like biocatalysis or solvent-free (bulk) synthesis is a key trend. For example, enzymatic synthesis of polyesters in diphenyl ether has been explored as a greener alternative to metal-based catalysts. researchgate.netnih.gov While this compound is a small molecule, the principles apply. Future syntheses could explore enzymatic approaches for the ether bond formation or utilize greener solvents. Electrochemical methods, as mentioned earlier, also contribute to sustainability by replacing chemical oxidants and reductants with electricity. rsc.org